Reduced Polar Surface Area and Altered Lipophilicity Relative to Sulfamethoxypyridazine
The target compound displays a polar surface area (PSA) of 89.56 Ų, which is 22.5% smaller than the 115.58 Ų reported for the 4-amino analog sulfamethoxypyridazine . This reduction in PSA correlates with a calculated LogP of 2.44, compared to 2.60 for the amino congener, indicating moderate but distinct differences in hydrophobicity that affect membrane permeability predictions .
| Evidence Dimension | Polar surface area (PSA) and calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | PSA = 89.56 Ų; LogP = 2.44 |
| Comparator Or Baseline | Sulfamethoxypyridazine: PSA = 115.58 Ų; LogP = 2.60 (or 0.32 depending on source variability) |
| Quantified Difference | PSA difference: -26.02 Ų (-22.5%); LogP difference: -0.16 units |
| Conditions | In silico calculated properties (ChemSrc for target; GlobalChemMall for comparator) |
Why This Matters
The lower PSA and altered LogP make this compound a preferred scaffold for medicinal chemistry programs where reduced polarity is required to optimize blood-brain barrier penetration or intracellular target access, differentiating it from sulfamethoxypyridazine in permeability-critical applications.
- [1] GlobalChemMall. Sulfamethoxypyridazine Properties. PSA 115.58, LogP 2.60320. View Source
